1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S1484793
CAS No.
39648-67-4
M.F
C20H12O4P-
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS Number

39648-67-4

Product Name

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C20H12O4P-

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)/p-1

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-]

Synonyms

1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (+-)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (R)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (S)-isomer, 1,1'-binaphthyl-2,2'-diylhydrogenphosphate, BDHP cpd

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-]

Application in Ring-Opening Polymerization

Specific Scientific Field: Polymer Science

Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is an efficient organocatalyst for controlled ring-opening homopolymerization of ε-caprolactone (ε-CL) and copolymerization of ε-CL with glycolide and lactide .

Methods of Application or Experimental Procedures: The compound is used as a catalyst in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). It can also be used to prepare high molar mass poly (ε-caprolactone) (PCL) in bulk .

Results or Outcomes: High molar mass PCL with narrow molar mass distribution has been synthesized from the bulk ring-opening polymerization (ROP) of ε-CL with “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” as catalysts. The highest molar mass of PCL is 4.35×10^4 g/mol with polydispersity index of 1.20 .

Application in Hydrocarboxylation Reactions

Specific Scientific Field: Organic Chemistry

Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is a chiral ligand used in hydrocarboxylation reactions .

Methods of Application or Experimental Procedures: The compound is used as a chiral ligand in hydrocarboxylation reactions. It complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds .

Results or Outcomes: The use of “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” in hydrocarboxylation reactions has led to the successful asymmetric dipolar cycloaddition of diazo compounds .

1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate is a chiral chemical compound with the molecular formula C20_{20}H13_{13}O4_{4}P and a molecular weight of 348.29 g/mol. It appears as a white to light yellow crystalline powder and is recognized for its significance in asymmetric synthesis as a chiral ligand. The compound is often utilized in various catalytic reactions, particularly in hydrocarboxylation processes and asymmetric dipolar cycloaddition of diazo compounds .

  • Hydrocarboxylation Reactions: This compound acts as a chiral ligand that facilitates the formation of carboxylic acids from alkenes in the presence of transition metals like palladium and rhodium.
  • Asymmetric Dipolar Cycloaddition: It mediates the reaction between diazo compounds and electron-deficient alkenes, leading to the formation of chiral products .
  • Resolution of Racemic Mixtures: The compound has been successfully used to resolve racemic amines, which are typically challenging to separate due to their similar properties .

Several methods exist for synthesizing 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate:

  • Phosphorylation of Binaphthol: The most common method involves the phosphorylation of binaphthol derivatives using phosphorus oxychloride or other phosphorus-based reagents.
  • Chiral Resolution Techniques: Enantiomerically pure forms can be obtained through resolution techniques involving chiral acids or bases .
  • Transition Metal-Catalyzed Reactions: Utilizing transition metals to catalyze reactions involving binaphthol can lead to the formation of this hydrogen phosphate derivative.

The primary applications of 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate include:

  • Catalysis: As a chiral ligand in asymmetric synthesis, it is widely used in organic chemistry for producing enantiomerically enriched compounds.
  • Pharmaceutical Development: Its utility in resolving racemic mixtures makes it valuable in the pharmaceutical industry for developing active pharmaceutical ingredients with desired biological activity.
  • Research: It serves as a model compound for studying chirality and stereoselectivity in

Interaction studies involving 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate often focus on its complexation with transition metals. These interactions are crucial for understanding its role as a catalyst:

  • Rhodium Complexes: The formation of rhodium complexes with this compound has been studied extensively due to their effectiveness in catalyzing asymmetric reactions.
  • Palladium Derivatives: Similarly, palladium derivatives have been explored for their ability to facilitate hydrocarboxylation reactions when combined with this ligand .

Several compounds share structural similarities with 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,1'-BinaphthaleneContains two naphthalene unitsOften used as a precursor for various derivatives.
(S)-(+)-Binaphthyl-2,2'-diyl phosphateStereoisomer with distinct optical propertiesExhibits different reactivity patterns compared to its counterpart.
(R)-(-)-Binaphthyl-2,2'-diyl phosphateAnother stereoisomer with unique propertiesImportant for studying enantioselective processes.
Dioxaphosphepin derivativesIncorporates oxygen into the phosphorus frameworkUsed in various catalytic applications and studies.

The uniqueness of 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate lies in its specific chiral configuration that enhances its effectiveness as a ligand in asymmetric synthesis compared to other similar compounds .

Development of Chiral BINOL-Phosphoric Acids as Organocatalysts

The conceptual foundation for BINOL-phosphoric acids originated in the 1970s with John Cornforth's pioneering work on phosphinic acid catalysts for carbocation stabilization. Although Cornforth's catalysts exhibited modest enantioselectivity, they demonstrated the potential of chiral phosphates to control stereochemistry through non-covalent interactions. The critical breakthrough came in 2004 when Akiyama and Terada independently reported BINOL-derived phosphoric acids as efficient catalysts for asymmetric Mannich and aza-ene reactions.

Structural Design and Synthesis

BINOL-phosphoric acids are synthesized via phosphorylation of enantiopure 1,1'-bi-2-naphthol (BINOL) precursors. The phosphorylation step typically employs POCl₃ followed by hydrolysis, yielding a chiral phosphoric acid with axial chirality (Figure 1). Substituents at the 3,3'-positions of the BINOL backbone are pivotal for tuning catalytic properties:

  • Electron-withdrawing groups (e.g., NO₂, CF₃) enhance Brønsted acidity (pKa 5.3–13.3 in MeCN).
  • Bulky substituents (e.g., triphenylsilyl) create stereoselective pockets for substrate binding.

Table 1: Influence of 3,3'-Substituents on Catalytic Performance

SubstituentpKa (MeCN)Representative Reaction (ee%)
4-NO₂-C₆H₄5.3Mannich Reaction (96%)
2,4,6-ⁱPr₃-C₆H₂6.7Friedel–Crafts (92%)
Triphenylsilyl (TRIP)7.1Pictet–Spengler (89%)

The chiral environment arises from the binaphthyl scaffold's restricted rotation, which positions the acidic proton and phosphoryl oxygen in a fixed geometry. This arrangement enables dual activation modes: (1) Brønsted acid-mediated protonation of electrophiles and (2) hydrogen-bonding interactions with nucleophiles.

Mechanistic Insights

Density functional theory (DFT) studies reveal that BINOL-phosphoric acids operate via a bifunctional mechanism. In the Akiyama–Terada Mannich reaction, the catalyst simultaneously activates the aldimine through protonation and the silyl enolate via P=O···Si interactions, orienting reactants in a chiral pocket (Figure 2). This model explains the high enantioselectivity (up to 96% ee) observed in early applications.

Key Milestones in Stereoselective Reaction Design

2004–2008: Establishing Versatility

The initial decade saw BINOL-phosphoric acids catalyze diverse transformations:

  • Mannich Reactions: Akiyama's landmark work achieved 96% ee using 3,3'-bis(4-nitrophenyl)-BINOL-phosphate.
  • Transacetalizations: List's TRIP-catalyzed transacetalization achieved 93% yield and 96% ee in nonpolar solvents.
  • Aza-Ene Reactions: Terada's aldehyde activation via dual hydrogen bonding enabled enantioselective C–C bond formation.

2009–Present: Expanding Substrate Scope

Advances focused on challenging substrates and industrial scalability:

  • N–H Indole Additions: Rueping demonstrated Friedel–Crafts alkylations of unprotected indoles (88% ee).
  • Spiroketalizations: Feringa applied biphenyl-phosphoric acids for spiroketal synthesis (91% ee).
  • Industrial Resolutions: Chiral phosphate salts resolved racemic amines on multi-kilogram scales.

Table 2: Milestone Reactions Catalyzed by BINOL-Phosphoric Acids

Reaction TypeSubstrateCatalystee%Year
MannichAldimine + Silyl Enolate4-NO₂-BINOL-PA962004
Pictet–SpenglerTryptamine + AldehydeTRIP892010
Thiol AdditionN-Acyl Imine + Thiol3,5-(CF₃)₂-BINOL-PA952011

Enantioselective Synthesis of (R)- and (S)-Enantiomers

The synthesis of enantiopure BINOL-phosphate derivatives begins with the resolution of 1,1'-bi-2-naphthol (BINOL), a precursor whose axial chirality dictates the final stereochemical outcome. Two primary strategies dominate enantioselective synthesis: kinetic resolution and asymmetric oxidative coupling.

Kinetic resolution leverages differential reaction rates between enantiomers. A notable method involves ammonium salt-catalyzed alkylation of racemic BINOL derivatives with benzyl tosylate, achieving selectivity factors (s) up to 46 [3]. For example, treatment of rac-BINOL with a cinchonidinium-derived catalyst enables recovery of (R)-BINOL in 43% yield and >99:1 enantiomeric ratio (e.r.) at 54% conversion [3]. This scalable approach bypasses traditional resolution techniques requiring inclusion complexes or enzymatic hydrolysis [4].

Asymmetric oxidative coupling of 2-naphthol offers a direct route to enantiopure BINOL. Copper(II) chloride paired with (S)-(+)-amphetamine induces axial chirality during dimerization, yielding (S)-BINOL with high enantioselectivity [4]. Iron(III) chloride-mediated radical coupling provides racemic BINOL, which can subsequently undergo enzymatic resolution using cholesterol esterase to isolate (R)- or (S)-enantiomers [4].

Recent innovations include protecting group-free syntheses, such as palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected H8-BINOL (partially hydrogenated BINOL) [1]. This strategy eliminates tedious protection-deprotection sequences, streamlining access to 3,3′-diaryl-BINOL-phosphates in fewer steps [1].

MethodSelectivity Factor (s)Yield (%)Enantiomeric Ratio (e.r.)Reference
Ammonium salt alkylation4643>99:1 [3]
Enzymatic resolutionN/A5099:1 [4]
Oxidative couplingN/A7595:5 [4]

Post-Synthetic Modifications for Functional Group Tuning

Post-synthetic modifications of BINOL-phosphate derivatives enable precise tailoring of steric and electronic properties for specific catalytic applications. Key strategies include halogenation, cross-coupling reactions, and amidation.

Halogenation at the 3,3′-positions introduces handles for further functionalization. Lithiation-borylation of protected BINOL (15) generates boronic esters (16), which undergo palladium-catalyzed cross-coupling with aryl halides to install diverse substituents [1]. Alternatively, direct bromination of H8-BINOL yields 3,3′-dibromo-H8-BINOL, a precursor for Suzuki-Miyaura reactions without requiring protecting groups [1].

Suzuki-Miyaura cross-coupling expands the scope of accessible derivatives. For instance, coupling 3,3′-dibromo-BINOL with electron-deficient aryl boronic acids enhances the Lewis acidity of the resulting phosphate catalysts, improving enantioselectivity in Friedel-Crafts alkylations [1]. The Beller group demonstrated that unprotected H8-BINOL undergoes direct coupling with aryl boronic acids, enabling synthesis of sterically demanding 3,3′-di-tert-butyl-BINOL-phosphate in 82% yield [1].

Amidation of the phosphate moiety modulates hydrogen-bonding capacity. Treatment of BINOL-phosphoric acid with trifluoromethanesulfonamide affords N-triflylphosphoramides, which exhibit enhanced Brønsted acidity for catalyzing Pictet-Spengler reactions [1]. The Rueping group developed a one-pot phosphorylation-amidation sequence using phosphoryl chloride and amines, yielding calcium salts of BINOL-phosphoramides with improved solubility in nonpolar solvents [1].

A breakthrough in regioselective phosphorylation was achieved using BINOL-derived phosphoramidites. Reaction with myo-inositol selectively installs phosphate groups at the 1D-position, enabling synthesis of complex glycosylphosphatidylinositol anchors [5]. This method’s diastereoselectivity (>20:1 dr) and scalability underscore its utility in natural product synthesis [5].

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

347.04732086 g/mol

Monoisotopic Mass

347.04732086 g/mol

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35193-63-6
39648-67-4
35193-64-7

Wikipedia

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Modify: 2023-08-15
Guo et al. Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent. Nature Chemistry, doi: 10.1038/nchem.2711, published online 23 January 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

Explore Compound Types